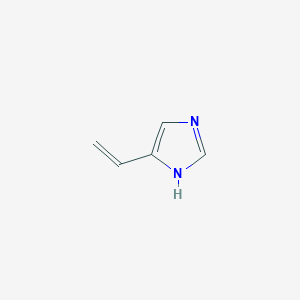![molecular formula C8H6BrN3O2 B6226518 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid CAS No. 2167518-80-9](/img/new.no-structure.jpg)
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, differentiation, and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents at various positions.
Pyrazolo[3,4-b]pyridine derivatives: These derivatives can have different functional groups attached to the pyrazole or pyridine rings, leading to variations in their biological activities and applications.
Uniqueness
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid is unique due to the presence of the bromo substituent and the acetic acid moiety, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
2167518-80-9 |
|---|---|
Molecular Formula |
C8H6BrN3O2 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



